4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar pyrimidine derivatives has been characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyrimidine derivatives have been described in the literature . For example, a mixture of certain compounds was heated under reflux for a certain period, then cooled and poured into ice-water, filtered off, dried, and recrystallized .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related pyrrolo[3,4-d]pyrimidine derivatives often involves cycloaddition reactions or reactions with isocyanates, indicating a broad utility in creating novel compounds for further pharmacological study. For example, a study by Adams et al. (2005) showcases the synthesis of a derivative through a [4 + 2]-cycloaddition reaction, highlighting the compound's potential as a versatile intermediate in organic synthesis (Adams et al., 2005).
Potential Therapeutic Applications
- Research into derivatives of pyrrolo[3,4-d]pyrimidine has explored their use as inhibitors and agents with potential therapeutic applications. For instance, compounds synthesized from similar structures have been investigated for their anti-inflammatory, analgesic activities, and COX-2 inhibitory properties, suggesting possible applications in treating diseases involving inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Some derivatives have demonstrated inhibitory effects against various microorganisms, suggesting potential for developing new antimicrobial agents. A study by Younes et al. (2013) highlighted the antimicrobial potential of pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives, indicating the broader applicability of compounds within this chemical class in addressing microbial resistance (Younes et al., 2013).
Materials Science Applications
- In the field of materials science, related compounds have been utilized in the synthesis of conjugated polymers for optoelectronic applications, demonstrating the compound's versatility beyond medicinal chemistry. For example, research by Hu et al. (2015) into n-type conjugated polyelectrolytes highlights the potential for using such derivatives in developing advanced materials for electronic devices (Hu et al., 2015).
Mechanism of Action
Target of Action
The compound, 4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . It plays a key role in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound’s interaction with its targets results in significant changes in the cellular processes regulated by PARP-1, including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds related to this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity as a potent PARP-1 inhibitor . It has been used as potentiators in combination with DNA damaging cytotoxic agents . The compound’s action results in genomic dysfunction and cell death .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)10-4-6-11(22-2)7-5-10/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIINERIZXLHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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